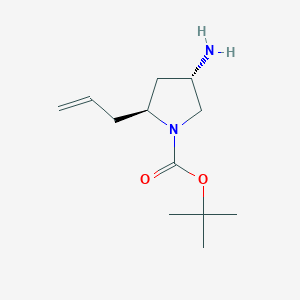
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a Boc-protected amine group at the 1-position, an allyl group at the 2-position, and an amine group at the 4-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, which is crucial for its reactivity and interaction with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Boc Protection: The amine group at the 1-position is protected using Boc anhydride in the presence of a base like triethylamine.
Allylation: The allyl group is introduced at the 2-position through a nucleophilic substitution reaction using an allyl halide.
Amine Introduction: The amine group at the 4-position is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to modify the allyl group or reduce the Boc-protected amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used for epoxidation of the allyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is studied for its potential as a bioactive molecule, interacting with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets. The allyl group can participate in covalent bonding with nucleophilic sites on proteins, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-1-Boc-2-allyl-4-hydroxyproline: Similar structure but with a hydroxyl group instead of an amine at the 4-position.
(2S,4S)-1-Boc-2-allyl-4-methoxyproline: Contains a methoxy group at the 4-position.
(2S,4S)-1-Boc-2-allyl-4-aminopiperidine: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of both Boc-protected and free amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
tert-butyl (2S,4S)-4-amino-2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-10-7-9(13)8-14(10)11(15)16-12(2,3)4/h5,9-10H,1,6-8,13H2,2-4H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
ZJOUDYQODAOVGR-UWVGGRQHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CC=C)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















